molecular formula C14H23NO B14703911 4-Amino-3,5-di-tert-butylphenol CAS No. 15197-89-4

4-Amino-3,5-di-tert-butylphenol

Cat. No.: B14703911
CAS No.: 15197-89-4
M. Wt: 221.34 g/mol
InChI Key: XEEMQCHTKWPXLQ-UHFFFAOYSA-N
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Description

4-Amino-3,5-di-tert-butylphenol is an organic compound with the molecular formula C14H23NO. It is a derivative of phenol, characterized by the presence of two tert-butyl groups at the 3 and 5 positions and an amino group at the 4 position. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-di-tert-butylphenol typically involves the reduction of the corresponding nitro compound. One common method is the reduction of 2,4-di-tert-butyl-5-nitrophenol using ammonium formate and palladium on activated carbon as a catalyst. The reaction is carried out in ethanol under reflux conditions for about 2 hours .

Industrial Production Methods

Industrial production methods for this compound often involve similar reduction processes but on a larger scale. The use of high-purity reactants and optimized reaction conditions ensures high yields and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-di-tert-butylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Ammonium formate and palladium on activated carbon are commonly used for reduction.

    Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

4-Amino-3,5-di-tert-butylphenol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3,5-di-tert-butylphenol is unique due to the presence of both amino and tert-butyl groups, which enhance its antioxidant properties and make it a valuable compound in various applications. Its ability to inhibit MAO and its potential cytotoxic activity against cancer cells further distinguish it from other similar compounds .

Properties

CAS No.

15197-89-4

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

4-amino-3,5-ditert-butylphenol

InChI

InChI=1S/C14H23NO/c1-13(2,3)10-7-9(16)8-11(12(10)15)14(4,5)6/h7-8,16H,15H2,1-6H3

InChI Key

XEEMQCHTKWPXLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1N)C(C)(C)C)O

Origin of Product

United States

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